Molecular Weight and Heavy Atom Count: A ~17% Mass Advantage Over the Cyclopropyl Analog for Fragment-Based Screening Libraries
Molecular weight directly influences ligand efficiency metrics and compliance with fragment-based screening library thresholds. 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide possesses a molecular weight of 197.24 g/mol, which is 16.5% lower than the 223.27 g/mol of the cyclopropyl analog 2-cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1339832-27-7) . The target compound's MW falls within the preferred fragment range (MW < 250), whereas the cyclopropyl analog nearly reaches the upper boundary where ligand efficiency calculations become penalized. The 2-amino analog (CAS 1247166-49-9) is even lighter at 169.19 g/mol but lacks the ethylamino group, sacrificing a key hydrogen-bond donor/acceptor for target engagement .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 197.24 g/mol |
| Comparator Or Baseline | 2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide: 223.27 g/mol; 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide: 169.19 g/mol; 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide: 183.21 g/mol |
| Quantified Difference | Target is 26.03 g/mol (13.2%) lighter than cyclopropyl analog; 14.03 g/mol (7.7%) heavier than des-methyl analog; 28.05 g/mol (16.5%) heavier than 2-amino analog |
| Conditions | Molecular formula basis: C₈H₁₅N₅O (target) vs. C₁₀H₁₇N₅O (cyclopropyl), C₇H₁₃N₅O (des-methyl), C₆H₁₁N₅O (2-amino) |
Why This Matters
For fragment-based screening programs, the target compound occupies an optimal molecular-weight window that the cyclopropyl analog exceeds and the 2-amino analog undershoots relative to hydrogen-bonding functionality.
